Tyr-Pro-Phe-D-Phg-NH2

Description

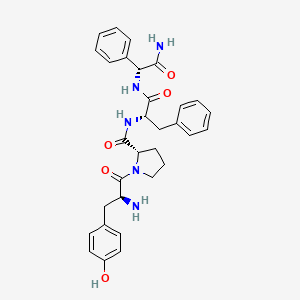

Structure

3D Structure

Properties

Molecular Formula |

C31H35N5O5 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(1R)-2-amino-2-oxo-1-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)30(40)34-25(19-20-8-3-1-4-9-20)29(39)35-27(28(33)38)22-10-5-2-6-11-22/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27+/m0/s1 |

InChI Key |

UUUCKSPURQXDKV-YIPNQBBMSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Receptor Pharmacology and Binding Profiles of Tyr Pro Phe D Phg Nh2 Analogs

Opioid Receptor Binding Affinity and Selectivity

The affinity of Tyr-Pro-Phe-D-Phg-NH2 and its analogs for opioid receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its receptor, providing an inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) as a measure of binding affinity.

Mu-Opioid Receptor (MOR) Binding Characteristics

Endomorphin-2, the parent compound of this compound, is a highly potent and selective agonist for the µ-opioid receptor (MOR). redalyc.org Modifications to the endomorphin-2 sequence, such as the introduction of unnatural amino acids, can alter its binding characteristics. For instance, the substitution of Phe at position 4 with other residues has been a common strategy to investigate the structure-activity relationships of endomorphin analogs. nih.gov While specific binding data for this compound is not extensively reported in publicly available literature, studies on similar analogs provide valuable insights. For example, analogs of endomorphin-2 with substitutions at position 3 or 4 have been synthesized and their opioid receptor binding affinities determined. researchgate.net In a study of endomorphin-2 analogs where Phe at position 3 or 4 was replaced with L- or D-Phenylglycine (Phg), the binding affinities were evaluated. sigmaaldrich.cn Generally, modifications to the C-terminus of endomorphins can impact MOR affinity.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Selected Endomorphin-2 Analogs

| Compound | MOR Binding Affinity (Ki or IC50, nM) | Source |

|---|---|---|

| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) | 0.34 - 1.5 | nih.gov |

| [D-Phe4]Endomorphin-2 | 1.8 | nih.gov |

| Tyr-Pro-Phe-ΔZPhe-NH2 | 1.1 | nih.gov |

| Tyr-Pro-ΔZPhe-Phe-NH2 | 11.2 | nih.gov |

This table presents data for closely related analogs to provide a comparative context due to the limited direct data for this compound.

Delta-Opioid Receptor (DOR) Binding Characteristics

Endomorphin-2 exhibits significantly lower affinity for the δ-opioid receptor (DOR) compared to the MOR, contributing to its high MOR selectivity. redalyc.org Structural modifications can either enhance or further reduce this affinity. The stereochemistry and nature of the amino acid at position 4 are critical for determining DOR affinity and selectivity. For instance, some cyclic endomorphin-2 analogs have been shown to possess mixed MOR/DOR profiles. mdpi.com

Table 2: Delta-Opioid Receptor (DOR) Binding Affinities of Selected Endomorphin-2 Analogs

| Compound | DOR Binding Affinity (Ki or IC50, nM) | Source |

|---|---|---|

| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) | 18 - 50 | nih.gov |

| [D-Phe4]Endomorphin-2 | >10,000 | nih.gov |

| Tyr-Pro-Phe-ΔZPhe-NH2 | 116 | nih.gov |

| Tyr-Pro-ΔZPhe-Phe-NH2 | 260 | nih.gov |

This table presents data for closely related analogs to provide a comparative context due to the limited direct data for this compound.

Kappa-Opioid Receptor (KOR) Binding Characteristics

The affinity of endomorphin-2 and its analogs for the κ-opioid receptor (KOR) is generally low, reinforcing their classification as MOR-selective ligands. redalyc.org However, certain structural changes can introduce some level of KOR affinity. For example, cyclic analogs of endomorphin-2 have been developed that display a mixed MOR/KOR affinity profile. mdpi.com

Table 3: Kappa-Opioid Receptor (KOR) Binding Affinities of Selected Endomorphin-2 Analogs

| Compound | KOR Binding Affinity (Ki or IC50, nM) | Source |

|---|---|---|

| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) | >1000 | nih.gov |

| [D-Phe4]Endomorphin-2 | >10,000 | nih.gov |

| Tyr-Pro-Phe-ΔZPhe-NH2 | >1000 | nih.gov |

| Tyr-Pro-ΔZPhe-Phe-NH2 | >1000 | nih.gov |

This table presents data for closely related analogs to provide a comparative context due to the limited direct data for this compound.

Radioligand Binding Assay Methodologies

The determination of binding affinities for these peptides relies on radioligand binding assays. In these experiments, cell membranes expressing the opioid receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.

Commonly used radioligands for each opioid receptor subtype include:

Mu-Opioid Receptor (MOR): [3H]DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) nih.gov

Delta-Opioid Receptor (DOR): [3H]DPDPE ([D-Pen2, D-Pen5]enkephalin) or [3H]deltorphin-2 mdpi.comnih.gov

Kappa-Opioid Receptor (KOR): [3H]U-69,593 mdpi.comnih.gov

The assays are typically performed in a buffer solution at a physiological pH, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. nih.gov

Investigation of Non-Opioid Receptor Interactions (e.g., Nociceptin (B549756) Receptor)

While the primary targets of endomorphin-2 and its analogs are opioid receptors, the potential for interaction with other receptor systems is an area of ongoing research. The nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, shares structural homology with classical opioid receptors. nih.gov However, its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), has a different N-terminal amino acid (Phenylalanine instead of Tyrosine) and does not bind to classical opioid receptors. mdpi.com

There is limited direct evidence of significant binding of this compound or closely related endomorphin-2 analogs to the nociceptin receptor. Some studies have explored the development of chimeric peptides that combine opioid and NOP receptor pharmacophores to achieve mixed pharmacological profiles. mdpi.com However, the cross-reactivity of simple endomorphin-2 analogs with the NOP receptor is generally considered to be low. mdpi.com

Agonist and Antagonist Functional Profiling in Receptor Systems

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For opioid peptides, these are often assessed using in vitro bioassays such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, as well as cell-based assays measuring second messenger signaling (e.g., [35S]GTPγS binding or calcium mobilization).

Endomorphin-2 is a potent MOR agonist. redalyc.org The functional activity of its analogs, including this compound, would be expected to be influenced by the substitution at the C-terminus. Studies on endomorphin-2 analogs have shown that modifications can lead to a range of functional profiles, from full agonists to partial agonists or even antagonists. For example, the introduction of a (Z)-α,β-didehydro-phenylalanine at position 4 of endomorphin-2 resulted in a compound with high µ-opioid receptor selectivity and µ-agonist activity comparable to the native peptide. nih.gov Conversely, other modifications have been shown to introduce antagonist properties at the µ-opioid receptor. researchgate.net

The functional profile at DOR and KOR is also of interest. While endomorphin-2 has minimal activity at these receptors, some of its analogs have been developed as mixed MOR agonists/DOR antagonists. researchgate.net The functional activity of this compound at these receptors would require specific experimental determination.

Table 4: Functional Activity of Selected Endomorphin-2 Analogs

| Compound | Assay | Receptor | Functional Activity | Source |

|---|---|---|---|---|

| Endomorphin-2 | Guinea Pig Ileum | MOR | Agonist (IC50 = 2.9 nM) | nih.gov |

| Tyr-Pro-Phe-ΔZPhe-NH2 | Guinea Pig Ileum | MOR | Agonist (IC50 = 3.2 nM) | nih.gov |

| Tyr-Pro-ΔZPhe-Phe-NH2 | Guinea Pig Ileum | MOR | Agonist (IC50 = 15.1 nM) | nih.gov |

| Endomorphin-2 | Mouse Vas Deferens | DOR | Weak Agonist (IC50 > 1000 nM) | nih.gov |

This table presents data for closely related analogs to provide a comparative context due to the limited direct data for this compound.

Cyclic AMP (cAMP) Modulation Assays

Opioid receptors, being G-protein coupled receptors (GPCRs), typically couple to Gi/Go proteins. plos.org Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. plos.org This mechanism is a hallmark of opioid receptor agonism.

Studies on dermorphin (B549996) and its analogs consistently demonstrate their ability to inhibit forskolin-stimulated cAMP accumulation. For instance, the dermorphin analog DeNo, a mixed Mu-NOP (Nociceptin/Orphanin FQ peptide receptor) agonist, was shown to reverse the effects of forskolin (B1673556) in CHO cells expressing the human Mu-opioid receptor (CHOhMu), effectively returning cAMP levels to basal. nih.gov In these assays, forskolin is used to stimulate cAMP production, and the ability of an agonist to counteract this effect is measured. nih.gov

A study on the dermorphin-ranatensin hybrid peptide, LENART01, also confirmed its agonist activity at the human mu-opioid receptor (MOR) through cAMP assays. researchgate.net The functional data from these assays are crucial for characterizing the efficacy of new analogs. researchgate.net

G-Protein Coupling Assays

The initial step in opioid receptor signaling involves the coupling of the receptor to its cognate G-protein. This interaction can be directly measured using various techniques, including GTPγ[35S] binding assays and Bioluminescence Resonance Energy Transfer (BRET) assays. plos.orgnih.gov

The GTPγ[35S] binding assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, GTPγ[35S], to G-proteins. Dermorphin and its analogs, such as DeNo and DermATTO488, have been shown to stimulate GTPγ[35S] binding in a concentration-dependent manner in cells expressing the mu-opioid receptor. plos.orgnih.gov For example, DeNo demonstrated a maximal response similar to that of dermorphin in CHOhMu cells. nih.govplos.org Similarly, DermATTO488, a fluorescently labeled dermorphin analog, stimulated GTPγ[35S] binding with potency and efficacy comparable to the parent peptide. plos.org

BRET assays provide a real-time measurement of receptor-G protein interaction in live cells. nih.gov In studies using BRET, dermorphin and its analog DeNo were shown to promote the interaction between the mu-opioid receptor and G-proteins. plos.org Another dermorphin analog, PWT2-[Dmt¹]N/OFQ(1-13)-NH₂, also promoted mu-G protein interaction with high potency. nih.gov

| Compound | Assay | Cell Line/System | pEC₅₀ | Eₘₐₓ (relative to standard) | Reference |

|---|---|---|---|---|---|

| Dermorphin | GTPγ[³⁵S] | CHOhMOP | 7.83 | 2.63 | nih.govplos.org |

| DeNo | GTPγ[³⁵S] | CHOhMOP | 7.77 | 2.68 | nih.govplos.org |

| Dermorphin | BRET (G-protein) | SH-SY5Y membranes (Mu-RLuc/Gβ₁-RGFP) | 8.13 | 1.39 (stimulated BRET ratio) | plos.org |

| DeNo | BRET (G-protein) | SH-SY5Y membranes (Mu-RLuc/Gβ₁-RGFP) | 8.01 | 0.98 | nih.gov |

| DermATTO488 | GTPγ[³⁵S] | CHOhMOP | 7.62 | 1.34-fold | plos.org |

Beta-Arrestin Recruitment Assays

Following agonist binding and G-protein activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. The recruitment of β-arrestin can also be monitored using BRET assays. nih.govplos.org

Studies on dermorphin analogs have revealed varying profiles of β-arrestin recruitment. For instance, the mixed Mu-NOP agonist DeNo was shown to activate β-arrestin at the mu-opioid receptor. nih.govplos.org In BRET assays using cells co-expressing the mu-opioid receptor and β-arrestin 2, both dermorphin and DeNo stimulated the interaction between the receptor and β-arrestin 2 in a concentration-dependent manner. nih.govplos.org

Interestingly, some analogs exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin recruitment. For example, palmitoylated dermorphin analogs have been shown to behave as unbiased agonists at the mu-opioid receptor, while showing G-protein bias at other opioid receptors. frontiersin.org The investigation of β-arrestin recruitment by novel analogs is critical, as biased agonists may offer therapeutic advantages by minimizing certain side effects associated with traditional opioids.

| Compound | Assay | Cell Line/System | pEC₅₀ | Maximal Effect (relative to standard) | Reference |

|---|---|---|---|---|---|

| Dermorphin | BRET (β-arrestin 2) | SH-SY5Y cells (Mu-RLuc/β-arrestin 2-RGFP) | 6.96 | 0.24 (stimulated BRET ratio) | researchgate.net |

| DeNo | BRET (β-arrestin 2) | SH-SY5Y cells (Mu-RLuc/β-arrestin 2-RGFP) | 6.36 | - | nih.gov |

Structure Activity Relationship Sar Studies of Tyr Pro Phe D Phg Nh2 and Its Derivatives

Role of Individual Amino Acid Residues on Receptor Interaction

The interaction of opioid peptides with their receptors is highly specific, dictated by the unique chemical properties and spatial arrangement of their constituent amino acid residues. The N-terminal tetrapeptide sequence is generally considered the "message" region, responsible for triggering the biological activity. mdpi.com Modifications at each position—Tyrosine (Tyr) at position 1, Proline (Pro) at position 2, and the aromatic residues at positions 3 and 4—have profound effects on receptor binding and signal transduction.

The N-terminal tyrosine residue is arguably the most critical component for the activity of most opioid peptides. xiahepublishing.com Its protonated amino group and the phenolic hydroxyl group are essential for forming key interactions within the opioid receptor binding pocket.

Key findings from modification studies include:

N-terminal Amino Group: Deletion or replacement of the N-terminal amino group typically converts potent agonists into antagonists, highlighting its importance for initiating the receptor activation signal. mdpi.com

Phenolic Hydroxyl Group: The hydroxyl group of Tyr is crucial for hydrogen bonding with receptor residues like His319 in the µ-opioid receptor (MOR). nih.gov Replacing this group with a carbamoyl (B1232498) function, for instance, can result in antagonist activity. nih.gov

Aromatic Ring Modifications: Introducing methyl groups onto the aromatic ring of tyrosine, creating 2',6'-dimethyltyrosine (Dmt), can significantly enhance receptor affinity and potency. nih.govdocumentsdelivered.com This modification restricts the conformational freedom of the side chain, which can favor a more optimal binding orientation. nih.gov Analogs incorporating Dmt often show dramatically increased stability and activity at both µ and δ receptors. documentsdelivered.com For example, substitution of Tyr with Dmt in endomorphin-1 enhanced its MOR binding affinity and potency. nih.gov

Backbone Modifications: Introducing an α-hydroxy group to create α-hydroxy-β-phenylalanine (AHPBA) at position 1 has been explored in endomorphin analogs, leading to compounds with mixed µ/δ agonist and δ antagonist profiles. researchgate.net

| Parent Peptide | Modification | Resulting Analog | Key Pharmacological Impact | Reference |

|---|---|---|---|---|

| Leu-Enkephalin | Tyr¹ → L-Dmt¹ | [L-Dmt¹]Enk | 356-fold increase in µ-receptor affinity; 46-fold increase in δ-receptor affinity. | documentsdelivered.com |

| Endomorphin-1 | Tyr¹ → Dmt¹ | [Dmt¹]EM-1 | Enhanced MOR binding affinity and potency. | nih.gov |

| Enkephalin Analog | Tyr¹ → Dcp¹ | Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH₂ | Potent µ-opioid antagonist activity. | nih.gov |

The proline residue at position 2 is a crucial structural element that imparts a significant conformational constraint on the peptide backbone. researchgate.net Proline's cyclic structure induces a turn or bend in the peptide, which is thought to be essential for correctly orienting the aromatic side chains of Tyr¹ and Phe³/Phe⁴ for optimal receptor interaction. researchgate.netnih.gov

The key roles and effects of modifications at this position are:

Substitution with Proline Surrogates: Replacing Pro with other constrained amino acids has been a successful strategy to further probe the conformational requirements at position 2.

(S)-azetidine-2-carboxylic acid (Aze): Incorporation of this smaller ring analog into endomorphins resulted in analogs with high affinity, bioactivity, and selectivity. nih.gov

3,4-didehydro-(S)-proline (Δ³Pro): This modification introduces further rigidity. nih.gov

Piperidine-based analogs: Substitution with piperidine-3-carboxylic acid (Nip) has been shown to be well-tolerated and can lead to analogs with picomolar affinity for the MOR. researchgate.net

Loss of Cyclic Structure: Replacing proline with a non-cyclic but rigid residue like didehydro-alanine (ΔAla) resulted in only modest affinity and bioactivity, suggesting that a cyclic structure at position 2 is critical for efficient receptor interaction. nih.gov

| Parent Peptide | Substitution at Pro² | Resulting Analog | Effect on µ-Receptor Affinity/Activity | Reference |

|---|---|---|---|---|

| Endomorphin-2 | (S)-azetidine-2-carboxylic acid (Aze) | [Aze²]EM-2 | High affinity and bioactivity. | nih.gov |

| Endomorphin-2 | 3,4-didehydro-(S)-proline (Δ³Pro) | [Δ³Pro²]EM-2 | Moderate affinity and bioactivity. | nih.gov |

| Endomorphin-2 | Azetidine-3-carboxylic acid (3Aze) | [3Aze²]EM-2 | Low affinity and bioactivity. | nih.gov |

| Endomorphin-2 | Didehydro-alanine (ΔAla) | [ΔAla²]EM-2 | Modest affinity and bioactivity. | nih.gov |

The aromatic residues at positions 3 and 4 are critical for receptor affinity and selectivity. The spatial orientation of these side chains, governed by the backbone conformation, plays a key role in differentiating between opioid receptor subtypes. nih.gov

Studies on endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) reveal the following:

Position 3 (Phe): The Phe³ residue is part of the "message" sequence. Its aromatic side-chain length is critical for receptor affinity. nih.gov Modifications at this position are often detrimental. For instance, incorporating (Z)-α,β-didehydro-phenylalanine (ΔZPhe) at position 3 of EM-2 led to a significant loss of µ-receptor binding and activity. nih.gov

Position 4 (Phe/D-Phg): This position is more tolerant to modifications, which can fine-tune receptor selectivity.

In EM-2, replacing Phe⁴ with ΔZPhe resulted in an analog with high µ-receptor selectivity and agonist activity comparable to the parent peptide. nih.gov This suggests that the conformational constraint imposed by the didehydro-amino acid at this position is favorable for µ-receptor interaction.

The substitution of Phe with D-Phenylglycine (D-Phg) in Tyr-Pro-Phe-D-Phg-NH2 introduces a D-amino acid at the C-terminus. This change in stereochemistry can significantly impact the peptide's conformation and stability, as discussed in section 4.2.

The C-terminal amide is a common feature in many biologically active peptides and is crucial for the activity of endomorphins. nih.govacs.orgdigitellinc.com Its presence has several important consequences:

Increased Stability: The amide group protects the peptide from degradation by carboxypeptidases, thereby increasing its biological half-life. nih.gov

Enhanced Receptor Affinity: Amidation neutralizes the negative charge of the C-terminal carboxylate, which can be beneficial for receptor interaction. acs.orgfrontiersin.org Studies on EM-2 analogs where the amide group was replaced with various esters or a free acid showed that steric hindrance and the loss of the amide's hydrogen-bonding capacity markedly decreased receptor affinity and bioactivity. nih.gov

Improved Bioavailability: C-terminal amidation can increase the hydrophobicity of a peptide, potentially enhancing its ability to cross cell membranes. frontiersin.org

A systematic study on EM-2 analogs with C-terminal modifications demonstrated the importance of the amide group. Replacement with methyl ester (-OCH₃) or N-methyl amide (-NHCH₃) groups resulted in decreased µ-receptor affinity and significantly lower potency in bioassays compared to the parent peptide, EM-2. nih.gov

D-Amino Acid Scan and Chirality Effects on Biological Activity

A D-amino acid scan, where each L-amino acid in a peptide is systematically replaced by its D-enantiomer, is a powerful tool for probing the structural and functional importance of stereochemistry at each position. nih.gov The chirality of amino acid residues is a fundamental determinant of a peptide's secondary structure and its ability to bind to chiral receptors.

In the context of this compound, the presence of D-Phenylglycine at position 4 is a key structural feature. The effects of chirality are profound:

Conformational Changes: Introducing a D-amino acid can induce or stabilize specific turn structures that may be more favorable for receptor binding than the conformations accessible to the all-L-peptide. Conversely, it can also disrupt essential secondary structures. preprints.org

Increased Proteolytic Resistance: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acid substrates. This leads to a longer duration of action. semanticscholar.org

Altered Receptor Selectivity and Activity: Inverting the stereochemistry at a single position can dramatically alter receptor binding. For example, in cyclic opioid peptides, changing the configuration at position 2 or 3 can have a significant effect on µ-receptor selectivity. nih.gov The introduction of D-amino acids has been used to create highly potent and peripherally selective κ-opioid receptor agonists, demonstrating that chirality can be exploited to tune pharmacological profiles. nih.gov

The D-Phg residue in the target peptide likely serves to stabilize a specific conformation that is recognized by opioid receptors while also enhancing its metabolic stability.

Incorporation of Non-Natural and Conformationally Restricted Amino Acids

To overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability, medicinal chemists frequently incorporate non-natural or conformationally restricted amino acids into their structures. mdpi.com This strategy aims to lock the peptide into its "bioactive" conformation, reduce flexibility, and improve drug-like properties.

Key strategies and their impacts include:

Backbone Modifications: Introducing α,β-unsaturated residues like ΔZPhe, as seen in EM-2 analogs, restricts backbone rotation and can enhance activity depending on the position of incorporation. nih.gov

Side-Chain Constraints: Using amino acids with cyclized side chains, such as tetrahydroisoquinoline-3-carboxylic acid (Tic), can dramatically constrain the orientation of the aromatic group and has been used to develop potent and selective opioid ligands. researchgate.net

Proline Chimeras: These are substituted prolines that combine the rigidity of the pyrrolidine (B122466) ring with the side-chain information of other amino acids. nih.gov Their incorporation is a versatile approach to control both backbone and side-chain conformation. researchgate.net

β-Amino Acids: The introduction of β-amino acids, such as α-hydroxy-β-phenylalanine (AHPBA), has led to endomorphin analogs with mixed receptor profiles and increased stability. researchgate.net These modifications alter the peptide backbone, influencing its folding and interaction with receptors.

The design of analogs of this compound could leverage these strategies, for instance, by replacing Pro² with Aze to enhance affinity, or by modifying the Tyr¹ or Phe³ residues with conformationally constrained mimetics to improve stability and selectivity. nih.govresearchgate.net

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name/Sequence |

| This compound | L-Tyrosyl-L-prolyl-L-phenylalanyl-D-phenylglycinamide |

| Endomorphin-1 (EM-1) | H-Tyr-Pro-Trp-Phe-NH₂ |

| Endomorphin-2 (EM-2) | H-Tyr-Pro-Phe-Phe-NH₂ |

| Dmt | 2',6'-dimethyltyrosine |

| Dcp | 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid |

| AHPBA | α-hydroxy-β-phenylalanine |

| Aze | (S)-azetidine-2-carboxylic acid |

| Δ³Pro | 3,4-didehydro-(S)-proline |

| 3Aze | Azetidine-3-carboxylic acid |

| ΔAla | Didehydro-alanine |

| Nip | Piperidine-3-carboxylic acid |

| ΔZPhe | (Z)-α,β-didehydro-phenylalanine |

| Tic | Tetrahydroisoquinoline-3-carboxylic acid |

| Leu-Enkephalin (Enk) | H-Tyr-Gly-Gly-Phe-Leu-OH |

N-Terminal and C-Terminal Derivatizations

Modifications at the termini of opioid peptides can profoundly influence their affinity for receptors, their selectivity, and their stability. The N-terminal tyrosine and the C-terminal amide group are particularly critical for the activity of many opioid peptides, including dermorphin (B549996) analogs.

N-Terminal Derivatizations

The N-terminal amino group of the tyrosine residue is considered essential for the opioid activity of dermorphin-related peptides. Studies on dermorphin tetrapeptide analogs have shown that modifications at this position can lead to a significant loss of affinity for opioid receptors. For instance, N-acetyl-Tyr and desamino-Tyr pseudopeptide analogs failed to exhibit µ (mu) and δ (delta)-opioid receptor affinity at nanomolar concentrations. nih.gov This suggests that a free amino group on the N-terminal tyrosine is a critical requirement for receptor binding and activation. Other modifications, such as the conjugation of sugars or lipids to the N-terminus of related endomorphins, have also been explored to alter properties like stability and permeability. frontiersin.org

C-Terminal Derivatizations

The C-terminus also plays a vital role in the pharmacological profile of these peptides. The presence of a C-terminal amide group, as in this compound, is a common feature in many naturally occurring bioactive peptides. This amidation neutralizes the negative charge of the carboxyl group, which can be important for receptor interaction and can also increase the peptide's resistance to degradation by carboxypeptidases. sigmaaldrich.com

Research on dermorphin has demonstrated that while the C-terminus is not the primary determinant of receptor site selection, it is important for stabilizing the interaction with the µ-receptor binding site. nih.gov Furthermore, extending the C-terminus of dermorphin with additional amino acid residues can have a dramatic effect on receptor affinity. In one study, C-terminal extension analogs of dermorphin were synthesized, and it was found that their µ-affinities correlated well with the net positive charges of the peptides. nih.gov For example, the analog DM-Gly-Glu-Ala-Lys-Lys-Ile-Lys-Arg-NH2 showed a µ-affinity that was 115-fold higher than that of dermorphin itself. nih.gov However, this increased binding affinity did not always translate to increased potency in functional assays, indicating a complex relationship between binding and efficacy. nih.gov

The following table summarizes the effects of selected terminal modifications on dermorphin-related peptides based on research findings.

| Compound/Modification | Position of Modification | Observed Effect | Reference |

| N-acetyl-Tyr analogs | N-Terminal | Loss of µ and δ-opioid receptor affinity. | nih.gov |

| Desamino-Tyr analogs | N-Terminal | Loss of µ and δ-opioid receptor affinity. | nih.gov |

| C-Terminal Extension (+4 net positive charge) | C-Terminal | 115-fold increase in µ-receptor affinity compared to dermorphin. | nih.gov |

| C-Terminal Extension (+2 to +4 net charge) | C-Terminal | Potency in guinea pig ileum assay was comparable to or slightly lower than dermorphin, despite higher µ-affinity. | nih.gov |

| Amidation | C-Terminal | Generally enhances stability and can be crucial for mimicking native protein interactions. | sigmaaldrich.com |

Message-Address Concept in Opioid Peptide SAR

The "message-address" concept is a widely accepted model used to explain the structure-activity relationships of peptide hormones and neurotransmitters, including opioid peptides. nih.gov This concept posits that a peptide's sequence can be divided into two functionally distinct domains:

The "Message" Domain: This is typically a short, core sequence of amino acids responsible for binding to the receptor's active site and triggering the biological response (i.e., signal transduction). This part of the peptide carries the essential information for efficacy.

In the context of opioid peptides, the N-terminal sequence is often considered the "message" domain. For endomorphins and dermorphins, this "message" is typically represented by the sequence Tyr-Pro-Phe/Trp or Tyr-D-Ala-Phe, respectively. nih.govnih.gov The N-terminal tyrosine residue, in particular, is a universal requirement for almost all opioid peptides, and its phenolic hydroxyl group and protonated amino group are critical for the interaction with the opioid receptor that leads to an analgesic effect.

The remainder of the peptide chain constitutes the "address" domain, which fine-tunes the peptide's interaction with the different opioid receptor types (µ, δ, κ). A clear illustration of this concept comes from comparative studies of dermorphin and dermenkephalin. nih.gov The N-terminal tetrapeptide of both molecules displays high affinity and selectivity for µ-receptors, acting as the "message." However, the full peptides have different selectivities: dermorphin is highly µ-selective, while dermenkephalin is δ-selective. nih.gov This difference is dictated by their C-terminal "address" sequences. Swapping the C-terminal tripeptide of dermorphin with that of dermenkephalin shifts the selectivity from µ to δ. nih.gov Conversely, replacing the C-terminal of dermenkephalin with that of dermorphin reverses its selectivity from δ to µ. nih.gov This elegantly demonstrates that while the N-terminal "message" initiates the opioid effect, the C-terminal "address" is critical for determining which receptor subtype the peptide will preferentially bind to.

Conformational and Molecular Modeling Analyses of Tyr Pro Phe D Phg Nh2

Computational Chemistry Approaches for Peptide Structure Prediction

Computational methods are critical for understanding the three-dimensional structure of peptides, which is essential for their biological function.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov For peptide analogs, MD simulations provide insights into their conformational flexibility, folding pathways, and the stability of different structures in various environments, such as in water or near a cell membrane. biorxiv.orgplos.org These simulations can reveal how the substitution of an amino acid, such as the introduction of a D-Phenylglycine residue, might alter the peptide's backbone and side-chain dynamics compared to the native peptide. nii.ac.jp The process involves generating an initial peptide structure and simulating its dynamic behavior under defined physical forces, allowing researchers to observe how it samples different conformations. nih.gov

Conformational Ensemble Analysis

A single static structure does not typically represent a flexible peptide in solution. Instead, peptides exist as a collection of interconverting conformations known as a conformational ensemble. soton.ac.uknih.gov Analysis of this ensemble, often derived from MD simulations, provides a more accurate picture of the peptide's behavior. nih.gov By clustering the simulation trajectories, researchers can identify the most populated conformational states and the energetic barriers between them. This analysis is crucial for understanding how a peptide like an endomorphin-2 analog might present the correct shape to bind to its receptor. soton.ac.uk

Molecular Docking Studies with Opioid Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. mdpi.com

Ligand-Receptor Interaction Analysis

For opioid peptides, docking studies are used to model how they interact with μ, δ, or κ-opioid receptors. mdpi.comsemanticscholar.org This analysis identifies specific non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, between the peptide and amino acid residues in the receptor's binding pocket. umich.edumpg.deacs.org For instance, the N-terminal tyrosine residue is a critical pharmacophore for most opioid peptides, forming a key ionic interaction with an aspartate residue in the opioid receptor. mdpi.commdpi.com Analysis of these interactions helps explain the ligand's affinity and selectivity.

Identification of Key Binding Poses and Hotspots

Docking simulations can generate multiple possible binding poses for a ligand within the receptor. These poses are then scored and ranked to identify the most likely, or "bioactive," conformation. umich.edu This process helps pinpoint "hotspots"—key receptor residues that contribute most significantly to the binding energy. mdpi.com Understanding the binding pose of an analog like Tyr-Pro-Phe-D-Phg-NH2 would be essential to rationalize its pharmacological activity and to guide the design of new, more potent, or selective molecules. acs.org

Spectroscopic Techniques for Solution Conformation Studies

Spectroscopic methods provide experimental data on the average conformation of peptides in solution, which can be used to validate and refine computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. chemrxiv.orguzh.ch By measuring parameters like nuclear Overhauser effects (NOEs), which identify protons that are close in space, researchers can piece together the peptide's predominant conformation. pherobase.com Chemical shifts and coupling constants offer further information about the local backbone and side-chain geometry. chemrxiv.orgnih.gov For a tetrapeptide, 2D NMR experiments like COSY, TOCSY, and ROESY would be employed to assign all proton signals and determine the peptide's fold. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. For a relatively short and flexible peptide like Tyr-Pro-Phe-D-Phg-NH₂, CD analysis can provide insights into the equilibrium between ordered structures, such as β-turns and γ-turns, and a disordered or random coil state. nih.govuchicago.edu The CD spectrum of this peptide would be complex due to the presence of three aromatic residues: Tyrosine (Tyr), Phenylalanine (Phe), and D-Phenylglycine (D-Phg). These aromatic side chains have their own electronic transitions that contribute to the CD signal in the far-UV region (below 250 nm), potentially overlapping with the signals from the peptide backbone amides. nih.gov

In aqueous solutions, short linear peptides often exhibit a CD spectrum characteristic of a random coil, typically showing a strong negative band around 195-200 nm. However, in less polar solvents, such as trifluoroethanol (TFE) or in the presence of micelles which can mimic the hydrophobic environment of a receptor pocket, peptides like Tyr-Pro-Phe-D-Phg-NH₂ are expected to adopt more ordered conformations. scispace.com The formation of a β-turn, a common structural motif in endomorphin analogues, would be indicated by a negative band near 220-225 nm and a positive band around 200-205 nm. nih.gov By performing CD measurements under various solvent conditions, it is possible to assess the conformational propensity of the peptide and how its structure might adapt upon approaching the less aqueous environment of a biological membrane or receptor binding site.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for determining the detailed three-dimensional solution structure of peptides. A complete conformational analysis of Tyr-Pro-Phe-D-Phg-NH₂ would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, typically conducted in a solvent like DMSO-d₆, which facilitates the observation of amide protons by reducing exchange with water. nih.gov

The analysis begins with the assignment of all proton resonances using 2D NMR experiments such as TOCSY (Total Correlation Spectroscopy), which identifies protons within the same amino acid spin system, and NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy), which identifies protons that are close in space (typically <5 Å).

A critical feature of Pro-containing peptides is the cis-trans isomerization about the Tyr¹-Pro² peptide bond. nih.govcore.ac.uk NMR spectra typically show two distinct sets of signals corresponding to the trans (major population, ~75%) and cis (minor population, ~25%) isomers. core.ac.uk The bioactive conformation is generally believed to be the trans isomer. core.ac.uk

Conformational information is extracted from several NMR parameters:

Nuclear Overhauser Effects (NOEs): The intensity of NOE cross-peaks provides distance constraints between protons, which are fundamental for structure calculation.

Coupling Constants (³JNHα): These values relate to the backbone dihedral angle φ and can help define the peptide backbone conformation.

Temperature Coefficients (dδ/dT): The chemical shift of amide protons can change with temperature. Low values (less negative than -3.0 ppb/K) suggest that the amide proton is shielded from the solvent, likely by participating in an intramolecular hydrogen bond, which is a hallmark of stable turn structures. acs.org

While specific NMR data for Tyr-Pro-Phe-D-Phg-NH₂ is not available in the literature, the following table presents representative ¹H NMR data for a closely related, conformationally constrained endomorphin-2 analogue, [ (2S,3S)-β-MePhe⁴]endomorphin-2, which illustrates the type of data obtained from such studies. acs.org

| Residue | Proton | Chemical Shift (δ, ppm) | Temp. Coeff. (dδ/dT, ppb/K) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Tyr¹ | NH | 8.12 | -1.2 | - |

| αH | 3.88 | - | ³JNHα=8.1 | |

| βH | 2.90, 2.75 | - | - | |

| Pro² | αH | 4.33 | - | - |

| βH | 1.85, 1.75 | - | - | |

| δH | 3.70, 3.49 | - | - | |

| Phe³ | NH | 8.21 | -4.8 | ³JNHα=8.0 |

| αH | 4.55 | - | - | |

| βH | 3.10, 2.92 | - | - | |

| β-MePhe⁴ | NH | 8.45 | -3.1 | ³JNHα=9.8 |

| αH | 4.10 | - | - | |

| βH | 2.88 | - | - |

Relationship between Conformation and Receptor Selectivity/Potency

The biological activity of Tyr-Pro-Phe-D-Phg-NH₂ is inextricably linked to its three-dimensional conformation, which dictates how it presents its key pharmacophoric elements to the μ-opioid receptor. According to the "message-address" concept for opioid peptides, the N-terminal Tyr residue is the primary "message," essential for receptor activation, while the subsequent residues form the "address" domain, which modulates affinity and selectivity. mdpi.com

For endomorphin-2 and its analogues, high affinity for the μ-receptor requires a specific spatial arrangement of the pharmacophores: the protonated N-terminal amine, the hydroxyl group of Tyr¹, and the aromatic rings of Tyr¹ and Phe³. nih.gov Molecular modeling and NMR studies on endomorphin-2 suggest that the molecule adopts a turn-like conformation, which orients these groups appropriately. nih.govnih.gov The relative orientation of the Tyr¹ and Phe³ side chains is considered particularly important. nih.gov

The substitution of L-Phe⁴ with D-Phg⁴ in Tyr-Pro-Phe-D-Phg-NH₂ is a critical modification that impacts the "address" domain.

Conformational Restriction: Phenylglycine is conformationally more restricted than phenylalanine due to the absence of the Cβ methylene (B1212753) group. This rigidity can reduce the entropic penalty upon binding if the constrained conformation is close to the bioactive one. Conversely, if the low-energy conformation of the D-Phg analogue is incompatible with the receptor's binding pocket, affinity will be drastically reduced.

Stereochemistry: The D-configuration at position 4 fundamentally alters the directionality of the side chain and the local backbone structure compared to the natural L-amino acid in endomorphin-2. Studies on endomorphin-2 analogues have shown that the stereochemistry and the side chain orientation (rotameric state) of the C-terminal residue are substantial for potent μ-receptor binding. acs.orgebi.ac.uk Specifically, a gauche(-) conformation of the Phe⁴ side chain (χ₁ ≈ -60°) was found to be crucial for high potency. acs.org The D-Phg residue would present its phenyl group in a different region of space, which could lead to either improved or diminished interactions with the receptor.

Studies on C-terminally modified endomorphin-2 analogues demonstrate the high sensitivity of the μ-opioid receptor to changes at this position. As shown in Table 2, even subtle modifications to the C-terminal amide group can lead to significant changes in binding affinity, highlighting the critical role of steric and electronic factors at this terminus. nih.gov For instance, increasing the steric bulk of ester groups at the C-terminus (e.g., -OCH₃ vs -OC(CH₃)₃) progressively decreases binding affinity. nih.gov The substitution with D-Phg represents a significant steric and conformational alteration, and while it could potentially enhance stability or lock in a bioactive fold, studies on other peptide systems have shown that replacing Phe with Phg can also be detrimental to affinity. nih.gov

Enzymatic Stability and Preclinical Pharmacokinetic Considerations

In Vitro Enzymatic Degradation Studies

The stability of a peptide is often assessed by incubating it with biological homogenates, such as those derived from brain tissue, liver, or blood plasma, which contain a wide array of proteolytic enzymes. While direct stability data for Tyr-Pro-Phe-D-Phg-NH2 is not extensively published, analysis of its close structural analogs provides significant insight into its expected metabolic profile.

The parent compound, endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), is degraded relatively quickly in rat brain homogenates, exhibiting a half-life (t1/2) of approximately 3.81 minutes. nih.gov This rapid breakdown is typical for endogenous peptides. nih.gov However, the introduction of strategic modifications, such as the incorporation of D-amino acids, drastically enhances stability. For instance, the dermorphin-derived tetrapeptide [Dmt¹]DALDA (Dmt-D-Arg-Phe-Lys-NH₂), which contains a D-Arginine at position 2, is remarkably stable, with a reported half-life of 1.8 hours in sheep blood. nih.gov Studies on other dermorphin (B549996) tetrapeptide analogs containing D-Arg² show a pronounced resistance to degradation in mouse brain homogenates, where the liberation of the N-terminal Tyrosine is markedly suppressed compared to analogs with an L-amino acid at position 2. nih.gov

The compound this compound incorporates a D-Phenylglycine residue at the fourth position (P4). The presence of a D-amino acid is a well-established strategy to confer resistance against peptidases, which are stereospecific for L-amino acids. mdpi.comnih.gov Furthermore, the C-terminal amidation protects the peptide from cleavage by carboxypeptidases. nih.gov Therefore, this compound is anticipated to have significantly greater stability in biological homogenates compared to its unmodified parent peptides.

| Compound | Sequence | Biological Matrix | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | Rat Brain Homogenate | 3.81 min | nih.gov |

| [Dmt¹]DALDA | Dmt-D-Arg-Phe-Lys-NH₂ | Sheep Blood | 1.8 h | nih.gov |

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ | Rat Brain Homogenate | 4.94 min | nih.gov |

| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | Brain and Plasma | < 1 min | nih.gov |

The metabolic fate of this compound is dictated by its amino acid sequence and modifications. Based on studies of its analogs, several enzymatic pathways are likely involved in its degradation, while others are effectively blocked.

For the closely related endomorphin-2, degradation in mouse brain synaptic membranes is primarily initiated by dipeptidyl peptidase IV (DPP-IV), which cleaves the Pro²-Phe³ bond. nih.gov This is followed by further breakdown by aminopeptidases. nih.gov Aminopeptidases are also responsible for cleaving the N-terminal Tyr¹ residue from endomorphins, representing a key inactivation pathway. nih.govscielo.org.mx

However, the structural features of this compound are designed to resist these pathways.

N-Terminus: The Tyr¹-Pro² bond can be a target for aminopeptidases, although the proline residue itself can confer some degree of resistance.

Internal Bonds: The Pro²-Phe³ bond is a potential cleavage site for enzymes like DPP-IV. nih.gov The Phe³-D-Phg⁴ bond is expected to be highly resistant to cleavage by most endopeptidases due to the unnatural D-configuration of the Phenylglycine residue. Standard proteases like trypsin and chymotrypsin (B1334515) are highly specific for L-amino acids at the cleavage site. expasy.org

C-Terminus: The C-terminal amide group (-NH2) effectively blocks the action of carboxypeptidases, which require a free carboxyl group for substrate recognition. nih.govnih.gov Studies on endomorphin degradation confirm that metabolites produced by carboxypeptidases are not detected. nih.gov

The primary metabolic route would likely involve initial, albeit slow, cleavage by aminopeptidases at the N-terminus or by specific endopeptidases at the Pro²-Phe³ bond. The resulting fragments would then be further degraded into smaller peptides and constituent amino acids. The D-Phg⁴-NH₂ moiety is predicted to be exceptionally stable.

Modulation of Metabolic Stability through Structural Modifications

The enhanced enzymatic stability of this compound is a direct result of rational design incorporating specific structural modifications. Two key features contribute to its metabolic resilience: the substitution with a D-amino acid and C-terminal amidation.

D-Amino Acid Substitution: The incorporation of D-Phenylglycine (D-Phg) at the C-terminus is the most significant modification for enhancing stability. Most naturally occurring proteases have active sites that are stereochemically tailored to recognize and bind L-amino acids. mdpi.comnih.gov The presence of a D-amino acid introduces a different stereochemical configuration that creates steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site. mdpi.com This strategy has been widely and successfully applied to increase the half-life of numerous therapeutic peptides. mdpi.comnih.gov Studies on dermorphin analogs confirm that replacing the natural L-amino acid with a D-amino acid at position 2 renders the Tyr¹-D-Arg² bond highly stable against cleavage by aminopeptidases. nih.gov

C-Terminal Amidation: The replacement of the C-terminal carboxylic acid with an amide group is another crucial modification. This simple change effectively removes the recognition site for carboxypeptidases, a major class of exopeptidases that sequentially cleave amino acids from the C-terminus of peptides. nih.govredalyc.org This protective measure is fundamental to preventing rapid degradation from the C-terminus and is a common feature in many naturally occurring and synthetic bioactive peptides. wikipedia.org

Together, these modifications work synergistically to protect the peptide from degradation by both exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases, leading to a predicted increase in its biological half-life and bioavailability.

In Vitro Permeability Studies

For peptides targeting the central nervous system (CNS) or intended for oral delivery, the ability to cross biological membranes like the blood-brain barrier (BBB) and the intestinal epithelium is a critical pharmacokinetic parameter.

The BBB is a highly selective barrier that restricts the passage of most substances, including peptides, from the bloodstream into the brain. nih.govresearchgate.net In vitro models are essential tools for predicting the BBB permeability of new chemical entities. These models typically consist of a monolayer of brain capillary endothelial cells, often in co-culture with astrocytes or pericytes to better mimic the in vivo environment. nih.govmdpi.com Common cell lines include the immortalized mouse brain capillary endothelial cell line (TM-BBB4) and the human line hCMEC/D3. nih.govacs.org

While some opioid peptides like dermorphin show a low to medium rate of brain influx, many analogs require structural modifications to enhance penetration. mdpi.complos.org The transport of dermorphin analogs across the BBB is thought to occur via adsorptive-mediated endocytosis, a mechanism that can be engaged by cationic peptides. nih.govacs.org The permeability of tetrapeptide analogs can vary significantly based on structure. For example, [Dmt¹]DALDA is known to cross the BBB, whereas the closely related DALDA does not, indicating that subtle changes in lipophilicity and structure can have profound effects on CNS penetration. mdpi.com

| Compound | In Vitro/In Vivo Model | Permeability/Influx Rate (Kin) | Reference |

|---|---|---|---|

| ADAB (Dermorphin Analog) | Mouse (in vivo) | 0.0515 µL/(min·g brain) | nih.gov |

| ADAMB (Dermorphin Analog) | Mouse (in vivo) | 0.0290 µL/(min·g brain) | nih.gov |

| Dermorphin | Mouse (in vivo) | Low to medium influx | plos.org |

| [Dmt¹]DALDA | Animal (in vivo) | Able to cross the BBB | mdpi.com |

| DALDA | Animal (in vivo) | Does not significantly cross the BBB | mdpi.com |

To assess the potential for oral absorption, in vitro intestinal permeability is commonly measured using the Caco-2 cell monolayer model. evotec.com These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and transport proteins that mimic the intestinal barrier. uq.edu.au The apparent permeability coefficient (Papp) is calculated to quantify the rate of a compound's transport across this monolayer.

Generally, Papp values are categorized as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s). Oligopeptides are often thought to have poor membrane permeability. However, studies have shown that this is not a universal rule. The highly polar, tri-cationic tetrapeptide [Dmt¹]DALDA was found to have a high permeability coefficient of 12.4 x 10⁻⁶ cm/s, demonstrating that even charged tetrapeptides can readily translocate across Caco-2 cells. nih.gov This transport was found to be independent of the common peptide transporter PEPT1. nih.gov Other studies on endomorphin-1 analogs show that modifications, such as the addition of lipoamino acids, can yield moderate permeability. researchgate.net Given that this compound is a relatively small, modified tetrapeptide, its potential for intestinal absorption warrants investigation, with existing data from analogs suggesting that moderate to high permeability is achievable for this class of compounds.

| Compound | Direction | Apparent Permeability (Papp) (cm/s) | Classification | Reference |

|---|---|---|---|---|

| [Dmt¹]DALDA | A to B | 1.24 x 10⁻⁵ (or 12.4 x 10⁻⁶) | High | nih.gov |

| Endomorphin-1-C8LAA Conjugate | A to B | 3.54 x 10⁻⁶ | Moderate | researchgate.net |

| Propranolol (High Permeability Control) | A to B | ~56.0 x 10⁻⁶ | High | researchgate.net |

| Atenolol (Low Permeability Control) | A to B | ~0.15 x 10⁻⁶ | Low | researchgate.net |

| H-Phe-Phe-NH₂ | A to B | 0.12 x 10⁻⁶ | Low | acs.org |

Preclinical Biological Activity and in Vivo Research Paradigms

In Vitro Bioactivity Assays in Isolated Tissues

Isolated tissue assays are classical pharmacological methods used to characterize the functional activity of compounds at their receptors. The guinea pig ileum and mouse vas deferens preparations are standard models for assessing mu-opioid (μ-opioid) and delta-opioid (δ-opioid) receptor activity, respectively.

The guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation is densely populated with μ-opioid receptors. Agonists of the μ-opioid receptor inhibit the electrically evoked contractions of this tissue. The potency of a compound in the GPI assay is a strong indicator of its μ-opioid agonist activity. Research on related endomorphin-2 (EM-2) analogs, which share a similar Tyr-Pro-Phe-Phe-NH2 structure, shows that modifications to the peptide sequence can significantly influence potency in the GPI assay. For instance, certain substitutions can lead to a substantial increase in μ-agonist potency. The inhibitory effects in this assay are typically reversible by μ-selective antagonists like naloxone, confirming the receptor-mediated mechanism.

The mouse vas deferens (MVD) is a standard preparation for evaluating δ-opioid receptor activity, although it also contains mu- and kappa-opioid receptors. Opioid peptides are evaluated for their ability to inhibit electrically induced contractions of this tissue. The relative potency of a compound in the MVD assay compared to the GPI assay provides an indication of its selectivity for δ- versus μ-opioid receptors. Peptides that are more potent in the MVD assay compared to the GPI assay are generally considered to have a preference for the δ-opioid receptor. Conversely, lower potency in the MVD assay relative to the GPI assay suggests μ-opioid receptor selectivity. The activity of compounds in the MVD assay can be challenged with δ-selective antagonists, such as naltrindole, to confirm that the observed effects are mediated through δ-opioid receptors.

Research in Animal Models of Nociception

Evaluation of Nociceptive Responses (e.g., Hot-Plate, Writhing Tests)

The antinociceptive properties of Tyr-Pro-Phe-D-Phg-NH2 have been assessed using established animal models of pain. These tests are designed to measure the compound's ability to reduce the perception of painful stimuli, which can be thermal or chemical in nature.

The hot-plate test is a widely used method to evaluate the central antinociceptive effects of a compound. In this test, an animal is placed on a heated surface, and the latency to a nociceptive response, such as licking a paw or jumping, is measured. An increase in this latency period following the administration of a test compound is indicative of an analgesic effect.

The writhing test , another common assay, induces a visceral inflammatory pain response by the intraperitoneal injection of an irritant, such as acetic acid. The test compound's efficacy is determined by its ability to reduce the number of characteristic "writhes" or abdominal constrictions exhibited by the animal.

While specific data from hot-plate and writhing tests for this compound are not publicly available in comprehensive reports, its structural similarity to endomorphin-2 and morphiceptin (B1676752) analogs suggests it likely exhibits activity in these assays. For instance, a study on analogs of endomorphin-2 and morphiceptin, where the phenylalanine residue at position 3 or 4 was substituted with phenylalanine mimics, investigated their opioid receptor binding and antinociceptive activity. idrblab.net This line of research provides a framework for how this compound would be evaluated.

Exploration of Specific Physiological Systems in Animal Models

Beyond its effects on nociception, the in vivo research on this compound would extend to its influence on various physiological systems. As a mu-opioid receptor inhibitor, its effects on systems regulated by this receptor are of particular interest. idrblab.net

Research in this area would typically involve administering the compound to animal models and observing changes in physiological parameters. This could include, but is not limited to, the respiratory, cardiovascular, and gastrointestinal systems. For example, the impact on respiratory rate and blood pressure would be monitored to assess potential side effects common to opioid-like compounds. Furthermore, gastrointestinal motility studies would be relevant, given the well-known constipating effects of mu-opioid agonists.

Detailed in vivo studies on the specific effects of this compound on these physiological systems are not extensively documented in publicly accessible literature. However, the evaluation would follow standard pharmacological protocols for characterizing novel opioid receptor modulators.

Advanced Peptide Design Strategies and Future Research Directions

Design of Peptidomimetics and Constrained Analogs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. diva-portal.org The incorporation of the D-Phg residue in Tyr-Pro-Phe-D-Phg-NH2 is a classic example of creating a peptidomimetic through the introduction of unnatural amino acids.

The D-phenylglycine residue introduces significant conformational constraint compared to the L-phenylalanine it replaces. The absence of the β-methylene group (CH2) in the Phg side chain and the D-configuration of the α-carbon restrict the rotational freedom of the peptide backbone and the orientation of the C-terminal aromatic ring. This rigidity can lock the peptide into a specific three-dimensional shape, which may enhance its binding affinity for a target receptor or improve its selectivity.

Future research could build upon this strategy by:

Cyclization: A common method to constrain peptide conformation is through cyclization. mdpi.com For this compound, this could be achieved by introducing reactive amino acids (e.g., Aspartic acid and Lysine) at the N- and C-termini to form a lactam bridge. A cyclic analog, such as Tyr-c[D-Lys-Phe-D-Phg-Asp]-NH2, could be synthesized and evaluated for altered receptor affinity, stability, and blood-brain barrier permeability. Studies on cyclic endomorphin-2 analogs have shown this to be a successful strategy for creating potent and stable agonists. mdpi.com

Backbone Modifications: Introducing further modifications to the peptide backbone, such as using β-amino acids, can create analogs with different folding patterns and resistance to enzymatic degradation. mdpi.com Research on morphiceptin (B1676752), a related peptide, showed that incorporating β-amino acids resulted in multifunctional opioid profiles. mdpi.com

Development of Bivalent and Multifunctional Ligands

Bivalent ligands are single molecules containing two distinct pharmacophores connected by a spacer, designed to simultaneously interact with two receptor binding sites. This can lead to enhanced affinity, selectivity, and unique pharmacological profiles. Multifunctional ligands target two different receptors.

The this compound sequence, as a putative µ-opioid receptor pharmacophore, is a prime candidate for inclusion in such constructs. Research has shown that modifying the C-terminus of endomorphin-2 analogs with various hydrophobic groups can produce compounds with mixed µ-agonist and δ-antagonist properties. nih.gov

Future design strategies for this compound could involve:

Homobivalent Ligands: Two units of this compound could be linked by spacers of varying lengths to study potential interactions with opioid receptor dimers or oligomers.

Heterobivalent/Multifunctional Ligands: The peptide could be chemically linked to a pharmacophore for a different receptor involved in pain modulation, such as the delta-opioid receptor, kappa-opioid receptor, or neurokinin 1 (NK1) receptor. For example, a hybrid molecule combining the this compound sequence with a known δ-opioid antagonist could yield a compound with a potent analgesic effect but reduced tolerance development. nih.gov

Computational-Driven Drug Discovery and Optimization of Peptide Analogs

Computational chemistry and molecular modeling are indispensable tools for understanding peptide behavior and guiding the design of new analogs. Techniques like molecular dynamics (MD) simulations can predict the preferred three-dimensional conformations of peptides and how they interact with receptor binding pockets.

While specific computational studies on this compound are not available, related research provides a clear roadmap. Conformational analyses have been performed on endomorphin-2 analogs containing phenylglycine, highlighting its impact on structure. researchgate.net Furthermore, MD simulations have been used to investigate the bioactive conformations of other endomorphin-2 analogs, such as those containing pseudoproline, providing direct evidence for specific peptide bond geometries required for activity. acs.org

Future computational research on this compound would likely involve:

Conformational Searching: To determine the low-energy shapes adopted by the peptide in solution, which are influenced by the rigid D-Phg residue.

Molecular Docking: To model the interaction of these conformations with the µ-opioid receptor, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity.

Structure-Based Design: Using the docking models to rationally design second-generation analogs with improved affinity or selectivity. For instance, if modeling suggests a steric clash, the D-Phg could be replaced with a smaller D-amino acid.

Strategies for Enhancing Receptor Selectivity and Functional Bias

The parent peptides, endomorphin-1 and endomorphin-2, are notable for their high affinity and selectivity for the µ-opioid receptor over δ- and κ-opioid receptors. scielo.org.mxphoenixpeptide.com The core message for this activity is widely considered to be the N-terminal Tyr-Pro motif. scielo.org.mx Modifications to the third and fourth amino acid positions are known to fine-tune receptor selectivity and functional activity. The replacement of Phe with D-Phg in this compound is a direct attempt to modulate these properties. Studies on other peptides have shown that substituting a key phenylalanine with phenylglycine can be detrimental to affinity, suggesting the precise structural context is critical. nih.gov

Functional bias is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.gov Biased agonists are highly sought after as they may offer therapeutic benefits with fewer side effects.

Future strategies to modulate the selectivity and bias of this compound could include:

N-Terminal Modification: Replacing the N-terminal Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt) is a well-established strategy that often enhances µ-opioid receptor affinity and can introduce functional bias. nih.gov Synthesizing and testing a Dmt-Pro-Phe-D-Phg-NH2 analog would be a logical step.

Systematic Scanning: Replacing other residues in the sequence (e.g., Proline or Phenylalanine) with different natural or unnatural amino acids to map the structural requirements for affinity, selectivity, and biased signaling at opioid receptors.

| Analog Type | Design Strategy | Potential Outcome | Relevant Finding from Analog Studies |

| Constrained Analog | Cyclization (e.g., via lactam bridge) | Increased stability and altered selectivity. | Cyclic endomorphin-2 analogs show high potency and stability. mdpi.com |

| Bifunctional Ligand | Linkage to a δ-antagonist pharmacophore | µ-agonist/δ-antagonist profile for potentially reduced tolerance. | C-terminal modifications of endomorphin-2 can induce δ-antagonist activity. nih.gov |

| Optimized Analog | N-terminal substitution of Tyr with Dmt | Increased µ-receptor affinity and potential for functional bias. | The Dmt-for-Tyr substitution often increases µ-receptor affinity in endomorphin analogs. nih.gov |

Emerging Methodologies in Peptide Research

The discovery and optimization of peptides like this compound are accelerated by continuous advancements in peptide science.

Combinatorial Chemistry and Library Screening: Instead of rational design alone, large combinatorial libraries of peptides can be synthesized and screened to identify novel ligands. An all D-amino acid opioid peptide with potent analgesic activity was discovered using this method, demonstrating that novel sequences with no resemblance to endogenous ligands can be found. u-szeged.hu Future work could involve creating libraries based on the Tyr-Pro-X-Y template to find other potent analogs.

Advanced Synthesis and Purification: Modern solid-phase peptide synthesis (SPPS) allows for the efficient creation of complex peptides incorporating a wide variety of unnatural amino acids. researchgate.net Advances in purification techniques like high-performance liquid chromatography (HPLC) are crucial for isolating these synthetic peptides at the high purity required for pharmacological testing.

Proteomics and Degradation Analysis: Understanding how a peptide is metabolized is key to improving its therapeutic potential. Mass spectrometry-based techniques can be used to identify the cleavage sites of this compound when exposed to brain homogenates or specific enzymes, guiding further modifications to enhance stability. The inclusion of the D-amino acid at the C-terminus is expected to confer significant resistance to carboxypeptidases.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity of Tyr-Pro-Phe-D-Phg-NH2?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify sequence and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular weight. For purity assessment, employ reverse-phase HPLC with UV detection, ensuring chromatographic conditions (e.g., gradient elution, column type) are optimized for peptide separation .

Q. How can researchers assess the stability of this compound under varying physiological conditions?

- Methodology : Perform accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (e.g., 1.2–7.4) and temperature (37°C). Monitor degradation via HPLC-MS at intervals (e.g., 0, 24, 48 hours). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. What in vitro assays are suitable for preliminary screening of Tyr-Pro-Pro-Phe-D-Phg-NH2’s receptor-binding activity?

- Methodology : Utilize fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., opioid receptors). Include positive controls (e.g., known agonists/antagonists) and validate results with competitive binding assays. Statistical analysis (e.g., IC₅₀ calculations) should follow guidelines for reproducibility .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity while minimizing off-target effects?

- Methodology : Apply the PICO framework (Population: target cells; Intervention: peptide concentration gradients; Comparison: vehicle controls; Outcome: EC₅₀/IC₅₀ values). Use orthogonal assays (e.g., calcium flux for GPCR activation, cytotoxicity assays) to differentiate specific vs. nonspecific effects. Power analysis should determine sample sizes to ensure statistical significance .

Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?

- Methodology : Conduct a systematic review using PRISMA guidelines , focusing on variables like peptide purity (>95% by HPLC), solvent systems (e.g., DMSO vs. aqueous buffers), and assay endpoints. Perform meta-analysis to identify heterogeneity sources (e.g., random-effects models). Experimental replication under standardized conditions is critical .

Q. How can computational modeling optimize the synthesis of this compound to reduce epimerization risks?

- Methodology : Employ molecular dynamics simulations to predict coupling efficiency during solid-phase synthesis. Parameters include resin type (e.g., Wang vs. Rink amide), activation reagents (e.g., HATU vs. DIC), and temperature. Validate predictions with LC-MS monitoring of intermediate products .

Q. What protocols ensure reproducible in vivo pharmacokinetic profiling of this compound?

- Methodology : Use radiolabeled (³H/¹⁴C) or fluorescently tagged peptides for tracer studies in animal models. Collect plasma/tissue samples at predefined intervals and analyze via LC-MS/MS. Apply non-compartmental analysis (NCA) for parameters like AUC and half-life. Adhere to ARRIVE guidelines for ethical and transparent reporting .

Q. How do researchers validate the specificity of antibodies generated against this compound for immunohistochemistry?

- Methodology : Perform cross-reactivity tests using peptide arrays or knockout models. Include pre-absorption controls (antibody + excess peptide) to confirm signal loss. Quantitative analysis (e.g., Western blot densitometry) should correlate target expression levels across tissues .

Methodological Considerations

- Data Presentation : Use tables to summarize structural validation data (e.g., NMR shifts, HRMS m/z values) and figures for dose-response curves (log-scale axes, error bars indicating SEM). Raw datasets should be deposited in repositories like Zenodo for transparency .

- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval codes and randomization protocols in methods sections .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.